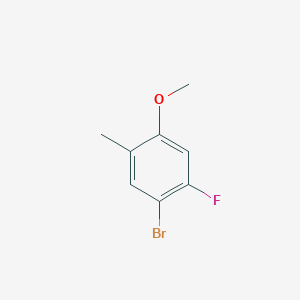

1-Bromo-2-fluoro-4-methoxy-5-methylbenzene

Description

Systematic IUPAC Nomenclature and Alternative Naming Conventions

The systematic nomenclature of 1-Bromo-2-fluoro-4-methoxy-5-methylbenzene follows established International Union of Pure and Applied Chemistry principles for polysubstituted benzene derivatives. According to official chemical databases, the compound's IUPAC name is designated as 4-bromo-5-fluoro-2-methylphenyl methyl ether. This nomenclature reflects the priority assignment where the methoxy group takes precedence in the naming hierarchy, resulting in the compound being treated as a substituted anisole derivative rather than a simple substituted benzene.

The alternative naming conventions for this compound reveal the complexity inherent in aromatic nomenclature systems. The compound can be systematically named using the benzene-based approach as 1-bromo-2-fluoro-4-methoxy-5-methylbenzene, where the numbering begins from the bromine substituent and proceeds to minimize the numerical designations of the remaining substituents. This naming system provides clear positional information for each functional group while maintaining consistency with standard organic nomenclature practices.

The InChI (International Chemical Identifier) code for this compound is 1S/C8H8BrFO/c1-5-3-6(9)7(10)4-8(5)11-2/h3-4H,1-2H3, which provides a unique digital fingerprint for the molecular structure. The corresponding InChI Key JJYAQJFSDSHSJY-UHFFFAOYSA-N serves as a condensed identifier that facilitates database searches and chemical information retrieval. These standardized identifiers ensure unambiguous identification of the compound across different chemical databases and research platforms.

The CAS Registry Number 901231-33-2 represents the official Chemical Abstracts Service identifier for this specific compound. This numerical designation provides a unique identifier that remains constant regardless of naming conventions or structural representations. The compound is also catalogued under various synonyms including 4-bromo-5-fluoro-2-methylphenyl methyl ether, reflecting the different approaches to systematic nomenclature that can be applied to the same molecular structure.

Properties

IUPAC Name |

1-bromo-2-fluoro-4-methoxy-5-methylbenzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H8BrFO/c1-5-3-6(9)7(10)4-8(5)11-2/h3-4H,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JJYAQJFSDSHSJY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C(C=C1OC)F)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H8BrFO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

219.05 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Starting Materials and Key Intermediates

- 2-Fluoro-4-methylphenol or derivatives thereof serve as common precursors.

- Introduction of the methoxy group often occurs via methylation of phenolic hydroxyl groups.

- Bromination is typically performed using brominating agents such as N-bromosuccinimide (NBS) or 1,3-dibromo-5,5-dimethylhydantoin under controlled conditions.

Synthetic Route Example from 2-Fluoro-4-methylphenol

A representative synthetic sequence includes the following steps:

| Step | Reaction Type | Reagents/Conditions | Outcome |

|---|---|---|---|

| 1 | Methylation | Potassium methylate or methyl iodide, base, solvent (e.g., toluene/NMP) | Conversion of phenol to 4-methoxy derivative |

| 2 | Bromination | N-bromosuccinimide or 1,3-dibromo-5,5-dimethylhydantoin, solvent (THF/toluene) | Selective bromination at ortho position to fluorine |

| 3 | Purification | Recrystallization (e.g., from isopropyl alcohol) | Pure 1-bromo-2-fluoro-4-methoxy-5-methylbenzene |

This method is supported by patent literature describing similar processes for related compounds, such as 1-bromo-2-(cyclopropyl methoxy)-5-fluoro-4-methoxybenzene, where regioselective bromination and alkylation are key steps.

Alternative Bromination Approaches

- Bromination under acidic conditions using bromine or bromine equivalents in the presence of sulfuric acid and potassium nitrate has been employed for related aromatic systems, enabling selective introduction of bromine at the desired position.

- Controlled temperature (0–10 °C) and slow addition of the brominating agent help minimize side reactions and improve regioselectivity.

O-Alkylation Variants

- Alkylation of phenolic hydroxyl groups using alkyl halides (e.g., methyl iodide or 1-bromomethyl cyclopropane) in the presence of bases such as potassium carbonate or potassium tert-butoxide is a common strategy to introduce methoxy or other alkoxy groups.

- The reaction is often performed in polar aprotic solvents like N-methylpyrrolidone (NMP) or 2-butanone to enhance solubility and reactivity.

Research Findings and Optimization

Regioselectivity Challenges

Yield and Purity

Reaction Conditions

| Parameter | Typical Conditions | Notes |

|---|---|---|

| Temperature | 0–25 °C for bromination | Low temperature favors regioselectivity |

| Solvents | Toluene, NMP, THF, 2-butanone | Choice affects solubility and reaction rate |

| Bases | Potassium carbonate, potassium tert-butoxide | Used for methylation and alkylation steps |

| Brominating Agents | N-bromosuccinimide, 1,3-dibromo-5,5-dimethylhydantoin | Provide controlled bromination |

| Reaction Time | Several hours to overnight | Monitored by TLC or HPLC for completion |

Summary Table of Preparation Methods

| Method No. | Starting Material | Key Reagents/Conditions | Yield (%) | Notes |

|---|---|---|---|---|

| 1 | 2-Fluoro-4-methylphenol | Methyl iodide, K2CO3, toluene/NMP; NBS, THF | ~90 | Stepwise methylation and bromination |

| 2 | 3,4-Difluorophenol derivatives | Benzyl bromide, K2CO3, 2-butanone; Pd/C hydrogenation; 1-bromomethyl cyclopropane; NBS | 85-95 | Multi-step with protection/deprotection |

| 3 | 1-Bromo-4-fluoro-2-methylbenzene | Conc. H2SO4, KNO3, low temp bromination | 70-75 | Electrophilic aromatic substitution |

Chemical Reactions Analysis

Types of Reactions

1-Bromo-2-fluoro-4-methoxy-5-methylbenzene can undergo various types of chemical reactions, including:

Substitution Reactions: The bromine and fluorine atoms can be substituted with other functional groups using nucleophilic or electrophilic substitution reactions.

Oxidation Reactions: The methyl group can be oxidized to form a carboxylic acid or aldehyde using oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3).

Reduction Reactions: The compound can be reduced to form the corresponding hydrocarbon using reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a catalyst.

Common Reagents and Conditions

Nucleophilic Substitution: Sodium hydroxide (NaOH) or potassium hydroxide (KOH) in an aqueous or alcoholic medium.

Electrophilic Substitution: Sulfuric acid (H2SO4) or nitric acid (HNO3) in an acidic medium.

Oxidation: Potassium permanganate (KMnO4) in an alkaline medium or chromium trioxide (CrO3) in an acidic medium.

Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether or hydrogen gas (H2) in the presence of a palladium catalyst.

Major Products Formed

Substitution: Formation of various substituted phenyl methyl ethers.

Oxidation: Formation of 4-Bromo-5-fluoro-2-methylbenzoic acid or 4-Bromo-5-fluoro-2-methylbenzaldehyde.

Reduction: Formation of 4-Bromo-5-fluoro-2-methylphenylmethane.

Scientific Research Applications

1-Bromo-2-fluoro-4-methoxy-5-methylbenzene has several scientific research applications, including:

Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.

Biology: Investigated for its potential biological activity and interactions with biomolecules.

Medicine: Explored for its potential use in drug discovery and development, particularly as a lead compound for the synthesis of pharmaceuticals.

Industry: Utilized in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of 1-Bromo-2-fluoro-4-methoxy-5-methylbenzene depends on its specific application. In general, the compound can interact with molecular targets such as enzymes, receptors, or nucleic acids, leading to various biological effects. The presence of bromine and fluorine atoms can enhance the compound’s reactivity and binding affinity to its targets.

Comparison with Similar Compounds

Positional Isomers

Compound : 1-Bromo-5-fluoro-4-methoxy-2-methylbenzene (PubChem)

- Substituents : Br (1), F (5), OCH₃ (4), CH₃ (2).

- Key Differences: The fluorine and methyl groups are swapped compared to the target compound. The methyl group at position 2 increases steric hindrance near the bromine, affecting reaction selectivity .

Nitro-Substituted Analogs

Compound : 1-Bromo-4-fluoro-2-methoxy-5-nitrobenzene (Safety Data Sheet)

- Substituents: Br (1), F (4), OCH₃ (2), NO₂ (5).

- Key Differences: The nitro group (NO₂) at position 5 is a strong electron-withdrawing group, significantly deactivating the ring and directing electrophilic substitution to specific positions. This compound exhibits higher toxicity (H302: harmful if swallowed; H315: skin irritation) compared to the target compound, which lacks nitro groups .

Trifluoromethyl Derivatives

Compound : 1-Bromo-5-fluoro-4-methoxy-2-(trifluoromethyl)benzene (Parchem Chemicals)

- Substituents : Br (1), F (5), OCH₃ (4), CF₃ (2).

- Key Differences : The trifluoromethyl (CF₃) group at position 2 introduces strong electron-withdrawing effects and steric bulk. This reduces nucleophilic aromatic substitution reactivity compared to the target compound’s methyl group. The CF₃ group also enhances lipophilicity, impacting solubility in polar solvents .

Halogen-Rich Derivatives

Compound : 1-Bromo-5-chloro-3-fluoro-2-iodobenzene (Biopharmacule)

- Substituents : Br (1), Cl (5), F (3), I (2).

- Key Differences : Multiple halogens increase molecular weight and density. The iodine atom at position 2 offers a site for radical or nucleophilic substitution but introduces instability under light or heat. The absence of methoxy or methyl groups in this compound reduces solubility in organic solvents compared to the target .

Methyl-Substituted Analogs

Compound : 2-Bromo-5-fluoro-1,3-dimethylbenzene (CAS 14659-58-6)

- Substituents : Br (2), F (5), CH₃ (1, 3).

- Key Differences : Bromine at position 2 (ortho to methyl groups) creates steric congestion, limiting accessibility for reactions. The lack of a methoxy group reduces polarity, decreasing solubility in aqueous systems. Similarity scores (0.95 for 1-Bromo-4-fluoro-2-methylbenzene) highlight the critical impact of substituent positioning on properties .

Data Tables

Table 1: Substituent Effects on Reactivity and Properties

| Compound | Key Substituents | Electron Effects | Reactivity Profile | Toxicity Classifications |

|---|---|---|---|---|

| Target Compound | Br (1), F (2), OCH₃ (4), CH₃ (5) | Moderate deactivation | High cross-coupling efficiency | Not explicitly listed |

| 1-Bromo-5-fluoro-4-methoxy-2-methylbenzene | Br (1), F (5), OCH₃ (4), CH₃ (2) | Localized deactivation | Slower coupling due to steric hindrance | Not available |

| 1-Bromo-4-fluoro-2-methoxy-5-nitrobenzene | Br (1), F (4), OCH₃ (2), NO₂ (5) | Strong deactivation | Limited electrophilic substitution | H302, H315, H319, H335 |

| 1-Bromo-5-fluoro-4-methoxy-2-(trifluoromethyl)benzene | Br (1), F (5), OCH₃ (4), CF₃ (2) | Extreme deactivation | Low nucleophilic substitution | Not available |

Table 2: Similarity Scores (CAS-Based Comparison)

| Compound | CAS Number | Similarity Score | Key Structural Difference |

|---|---|---|---|

| 2-Bromo-4-fluoro-1-methoxybenzene | 496-69-5 | 0.91 | Methoxy at position 1 vs. 4 |

| 1-Bromo-4-fluoro-2-methylbenzene | 452-63-1 | 0.95 | Methyl at position 2 vs. 5 |

| 1-Bromo-4,5-difluoro-2-methylbenzene | 875664-38-3 | 0.88 | Additional fluorine at position 5 |

Biological Activity

1-Bromo-2-fluoro-4-methoxy-5-methylbenzene is an aromatic compound characterized by the molecular formula . This compound features a benzene ring with four substituents: a bromine atom at position 1, a fluorine atom at position 2, a methoxy group at position 4, and a methyl group at position 5. Its unique structure contributes to its potential biological activities and applications in medicinal chemistry.

The biological activity of 1-bromo-2-fluoro-4-methoxy-5-methylbenzene is largely influenced by its halogen substituents, which enhance its reactivity and binding affinity to various molecular targets such as enzymes and receptors. These interactions can lead to diverse biological effects, making the compound a candidate for further research in drug discovery and development.

Applications in Drug Discovery

1-Bromo-2-fluoro-4-methoxy-5-methylbenzene has been explored for its potential as a lead compound in the synthesis of pharmaceuticals. Its structure allows it to act as a building block for more complex molecules, which can be tailored for specific therapeutic effects.

Toxicity Studies

Toxicity assessments have indicated that compounds similar to 1-bromo-2-fluoro-4-methoxy-5-methylbenzene exhibit varying degrees of toxicity. For instance, studies on structurally related compounds have reported median lethal doses (LD50) ranging from 2,200 mg/kg to 3,200 mg/kg in animal models, with observed symptoms including tremors and weight loss .

Case Studies

Recent studies have highlighted the biological effects of similar compounds in cancer research. For example, benzo[b]furan derivatives have shown significant antiproliferative activity against various cancer cell lines. While specific data on 1-bromo-2-fluoro-4-methoxy-5-methylbenzene is limited, its structural similarities suggest potential efficacy against cancer cells .

Comparative Biological Activity Table

Q & A

Basic Research Question

- NMR Spectroscopy :

- ¹H NMR : Aromatic protons appear as complex splitting patterns (δ 6.8–7.5 ppm). Methoxy (-OCH₃) resonates at δ ~3.8 ppm, and methyl (-CH₃) at δ ~2.3 ppm .

- ¹³C NMR : Fluorine coupling (J ~245 Hz) and bromine isotope effects will split aromatic carbons.

- Mass Spectrometry (HRMS) : Confirm molecular ion [M+H]⁺ and isotopic patterns (Br: ~1:1 for ⁷⁹Br/⁸¹Br).

- X-ray Crystallography : For absolute configuration, use single-crystal diffraction (as in for analogous triazole derivatives) .

How can computational methods elucidate the compound’s electronic effects and reaction mechanisms?

Advanced Research Question

- Density Functional Theory (DFT) : Calculate frontier molecular orbitals (HOMO/LUMO) to predict reactivity. For example, the electron-donating methoxy group activates the ring for electrophilic attack at specific positions .

- Molecular Dynamics (MD) : Simulate solvent effects on reaction pathways (e.g., polar aprotic solvents stabilize transition states in SNAr reactions).

- In Silico Docking : Model interactions with biological targets (e.g., enzymes) using software like AutoDock Vina, referencing ’s antifungal study framework .

How to design experiments for evaluating biological activity, such as enzyme inhibition or antimicrobial effects?

Advanced Research Question

- Enzyme Assays :

- Kinetic Studies : Use fluorogenic substrates to measure inhibition constants (Ki) against target enzymes (e.g., cytochrome P450).

- IC₅₀ Determination : Dose-response curves with 0.1–100 µM compound concentrations .

- Antimicrobial Screening :

- MIC Testing : Broth microdilution against Gram-positive/negative bacteria or fungi (e.g., Candida albicans), following CLSI guidelines .

- Time-Kill Assays : Monitor viability over 24–48 hours.

How to resolve contradictions in regioselectivity data during substitution reactions?

Advanced Research Question

- By-Product Analysis : Use GC-MS or LC-MS to identify minor products (e.g., para vs. meta isomers). Compare retention times with synthesized standards .

- Isotopic Labeling : Introduce ¹⁸O or deuterium to track mechanistic pathways (e.g., radical vs. ionic mechanisms).

- Cross-Validation : Replicate reactions under inert (N₂) vs. oxidative (O₂) conditions to assess radical intermediates.

What strategies mitigate hazards during large-scale synthesis or handling?

Basic Research Question

- Safety Protocols :

- Use Schlenk lines for air-sensitive steps (bromine/fluorine gas).

- PPE: Nitrile gloves, face shields, and fume hoods (per ’s SDS guidelines) .

- Waste Management : Neutralize brominated by-products with NaHCO₃ before disposal.

- Stability Testing : Monitor decomposition (e.g., via DSC/TGA) under storage conditions (4°C, desiccated) .

How can substituent effects (methoxy, methyl, halogens) be systematically studied for structure-activity relationships (SAR)?

Advanced Research Question

- Analog Synthesis : Prepare derivatives with substituents varied at positions 2, 4, and 5 (e.g., replace methoxy with ethoxy or methyl with CF₃) .

- Multivariate Analysis : Use PCA or PLS regression to correlate electronic parameters (Hammett σ) with bioactivity .

- Crystallographic Studies : Compare bond lengths/angles in analogs to assess steric/electronic influences (e.g., ’s triazole structure) .

What methodologies validate synthetic intermediates in multi-step routes?

Basic Research Question

- In-Line Monitoring : ReactIR or PAT (Process Analytical Technology) to track intermediate formation in real time.

- Isotopic Dilution : Spike reactions with ¹³C-labeled precursors to confirm intermediate identity via MS .

- Cross-Coupling Validation : Use Suzuki-Miyaura reactions (e.g., with boronic acids) to confirm bromine’s reactivity .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.